Glp-Asn-Pro-d-Tyr-d-Trp-NH2
Description
Overview of the Thyrotropin-Releasing Hormone (TRH) System and its Central Nervous System Relevance
The thyrotropin-releasing hormone (TRH), a tripeptide (pGlu-His-Pro-NH2), was initially identified as a key regulator of the hypothalamic-pituitary-thyroid (HPT) axis, stimulating the release of thyroid-stimulating hormone (TSH) from the pituitary gland. yourhormones.infoimrpress.com However, its significance extends far beyond this endocrine function. TRH and its receptors are widely distributed throughout the central nervous system, including the hypothalamus, limbic system, brainstem, and spinal cord, suggesting a broader role as a neurotransmitter or neuromodulator. imrpress.comnih.govwikipedia.org
Within the CNS, TRH is implicated in a diverse array of physiological and behavioral processes. imrpress.com Research has shown its involvement in arousal, locomotion, learning and memory, mood regulation, and even feeding behavior. yourhormones.infoimrpress.com The TRH system exerts its influence through interactions with specific G-protein coupled receptors, primarily TRH-R1 and TRH-R2 in rodents, with humans primarily expressing TRH-R1. frontiersin.orgscienceopen.com The widespread distribution of these receptors underscores the potential for TRH to modulate a vast network of neuronal circuits. nih.gov
Identification of Glp-Asn-Pro-d-Tyr-d-Trp-NH2 as a Novel TRH System Modulator
This compound, also known as JAK4D, emerged from research aimed at developing TRH analogs with improved properties for CNS research. frontiersin.orgscienceopen.com A significant challenge in studying the central effects of TRH is its rapid degradation by the ectoenzyme TRH-degrading ectoenzyme (TRH-DE). frontiersin.org The discovery of this compound represented a breakthrough, as it was identified as a "first-in-class" peptide with a dual mechanism of action. researchgate.net
This synthetic pentapeptide was found to not only bind to central TRH receptors with high affinity but also to potently inhibit TRH-DE. frontiersin.orgresearchgate.net This dual activity allows it to both mimic and amplify the central actions of endogenous TRH. nih.govnih.gov Notably, this compound demonstrates selectivity for central TRH receptors, particularly in the cortex and hippocampus, without significantly affecting the pituitary TRH receptors responsible for TSH release. nih.govnih.gov This separation of central and peripheral effects is a crucial characteristic for a research tool aimed at dissecting the specific CNS functions of the TRH system.
Rationale for Development as a Research Compound to Probe TRH Actions
The development of this compound as a research compound was driven by the need for a tool that could overcome the limitations of using native TRH to study its central effects. The rapid enzymatic breakdown of TRH in the brain and periphery complicates the interpretation of experimental results. frontiersin.org By possessing high plasma stability and resistance to degradation, this compound provides a more sustained and targeted modulation of the central TRH system. frontiersin.orgresearchgate.net
Its ability to potently inhibit TRH-DE while simultaneously acting as an agonist at central TRH receptors makes it a unique instrument for investigating the physiological and behavioral consequences of enhanced TRH signaling in the brain. researchgate.net This dual action allows researchers to probe the roles of both the receptor and the degrading enzyme in modulating TRH's effects. Furthermore, its selectivity for central over pituitary receptors enables the study of CNS-specific actions without the confounding endocrine effects associated with systemic TRH administration. nih.gov
Historical Perspective of TRH Analog Research and Challenges in CNS Application
The quest for effective TRH analogs for CNS applications has been a long and challenging journey. Since the discovery of TRH, researchers have sought to create synthetic versions with improved pharmacokinetic profiles and greater specificity for central targets. frontiersin.orgacs.org Early TRH analogs often faced hurdles such as a short half-life, poor penetration of the blood-brain barrier, and undesirable endocrine side effects. frontiersin.orgnih.gov
Over the years, various strategies have been employed to overcome these challenges, including modifications to the peptide backbone and the replacement of amino acids with more stable or selective residues. acs.orgacs.org The development of compounds like taltirelin (B1682926) represented a step forward, offering more potent and longer-lasting CNS stimulant activity than TRH itself. frontiersin.org However, the ideal of a highly selective, centrally acting TRH modulator with minimal peripheral effects remained a significant goal. The emergence of this compound, with its unique dual-action and central selectivity, marks a significant advancement in this ongoing effort, providing a powerful new tool for neuropharmacological research. researchgate.net
Detailed Research Findings
| Compound/Property | Finding | Source |
| This compound | Binds to [3H][3-Me-His2]TRH-labelled sites in rat hippocampus and cortex. | nih.gov |
| Does not displace [3H][3-Me-His2]TRH binding to pituitary membranes or cells expressing TRHR1 or TRHR2. | nih.gov | |
| Potently inhibits the TRH-degrading ectoenzyme (TRH-DE). | frontiersin.orgresearchgate.net | |
| Displays high plasma stability. | frontiersin.orgresearchgate.net | |
| Mimics and potentiates central TRH actions in vivo without releasing TSH. | frontiersin.orgresearchgate.netnih.gov | |
| TRH System | TRH and its receptors are widely distributed in the CNS. | imrpress.comnih.govwikipedia.org |
| Implicated in arousal, locomotion, learning, mood, and feeding. | yourhormones.infoimrpress.com | |
| TRH is rapidly degraded by TRH-DE. | frontiersin.org |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[(2S)-2-[[(2R)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N8O8/c35-28(44)16-26(41-31(47)23-11-12-29(45)38-23)34(50)42-13-3-6-27(42)33(49)40-25(14-18-7-9-20(43)10-8-18)32(48)39-24(30(36)46)15-19-17-37-22-5-2-1-4-21(19)22/h1-2,4-5,7-10,17,23-27,37,43H,3,6,11-16H2,(H2,35,44)(H2,36,46)(H,38,45)(H,39,48)(H,40,49)(H,41,47)/t23-,24+,25+,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQSOKVXBMULDL-VQHLWIOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C2CCC(=O)N2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N8O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469554 | |
| Record name | JAK4D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882400-49-9 | |
| Record name | JAK4D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882400499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JAK4D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JAK4D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVX7AUJ938 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Glp Asn Pro D Tyr D Trp Nh2
Solid-Phase Peptide Synthesis (SPPS) Strategies for Glp-Asn-Pro-d-Tyr-d-Trp-NH2
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing this compound and its related analogs. gyrosproteintechnologies.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. gyrosproteintechnologies.comrsc.org The process is characterized by repeated cycles of deprotection and coupling reactions. gyrosproteintechnologies.com
The synthesis of this compound presents specific challenges due to the presence of the N-terminal pyroglutamic acid (Glp) and the C-terminal amide. The pyroglutamyl residue is typically incorporated by using Glp-OH in the final coupling step or by cyclization of an N-terminal glutamine residue. The C-terminal amide is commonly achieved by using a Rink Amide resin, which upon cleavage with an acid such as trifluoroacetic acid (TFA), yields the desired C-terminal carboxamide. formulationbio.com The incorporation of the D-amino acids, d-tyrosine (B559537) and d-tryptophan, follows standard SPPS protocols, utilizing the corresponding protected D-amino acid derivatives.
Optimization of Synthetic Yields and Purity for Research Applications
Achieving high yields and purity is crucial for obtaining reliable data in research applications. gyrosproteintechnologies.com Several factors influence the outcome of SPPS, and their optimization is a key aspect of the synthetic process. neulandlabs.com
Key optimization parameters include:
Choice of Coupling Reagents: A variety of coupling reagents, such as carbodiimides (e.g., DCC, DIC) and phosphonium (B103445) or uronium salts (e.g., HBTU, HATU), are available. jpt.com The selection depends on factors like the specific amino acid sequence and the potential for side reactions. jpt.com
Reaction Conditions: Parameters such as reaction time, temperature, and solvent are critical. rsc.org While many peptide couplings are performed at room temperature, some difficult couplings may benefit from elevated temperatures. rsc.org
Deprotection and Cleavage: Complete removal of the temporary N-terminal protecting group (commonly Fmoc) at each step is essential to avoid deletion sequences. gyrosproteintechnologies.com Similarly, the final cleavage from the resin and removal of side-chain protecting groups must be efficient to maximize the yield of the target peptide. neulandlabs.com
Purification: Following synthesis and cleavage, the crude peptide is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC). neulandlabs.com The purity of the final product is then verified by analytical techniques such as analytical RP-HPLC and mass spectrometry. gyrosproteintechnologies.com
For complex or long peptides, challenges like aggregation can arise, necessitating specific strategies such as the use of specialized resins or solvent systems to improve synthesis efficiency. gyrosproteintechnologies.com
Preparation of Structurally Related Analogs for Comparative Studies
The synthesis of analogs of this compound is instrumental in structure-activity relationship (SAR) studies, helping to elucidate the roles of specific structural features.
Synthesis of All-L Counterparts (e.g., Glp-Asn-Pro-Tyr-Trp-NH2)
A key analog for comparative studies is the all-L diastereomer, Glp-Asn-Pro-Tyr-Trp-NH2. nih.gov The synthesis of this peptide follows the same SPPS principles as its d-amino acid-containing counterpart. The primary difference lies in the use of L-tyrosine and L-tryptophan derivatives instead of their D-enantiomers. Comparing the biological activities of the two diastereomers provides valuable insights into the stereochemical requirements for receptor binding and functional activity. nih.gov
Incorporation of D-Amino Acids in Peptide Design to Enhance Stability and Activity
The inclusion of D-amino acids is a widely employed strategy in medicinal chemistry to enhance the metabolic stability of peptides. lifetein.combiorxiv.orgmdpi.com Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in biological systems. The presence of D-amino acids can render the peptide bonds resistant to enzymatic cleavage, thereby increasing the peptide's half-life and bioavailability. lifetein.com
In some cases, the incorporation of D-amino acids can also lead to unique or enhanced biological activities. mdpi.commdpi.com This can be due to altered peptide conformation, which may result in different interactions with target receptors. nih.gov The synthesis of peptides containing D-amino acids is readily achievable through SPPS by simply incorporating the desired D-amino acid building blocks. mdpi.com
C-Terminal Modifications and Amidation for Research Probes
The C-terminal amide of this compound is a critical structural feature. formulationbio.com C-terminal amidation is a common post-translational modification in naturally occurring peptides and often plays a crucial role in their biological activity. acs.org Amidation neutralizes the negative charge of the C-terminal carboxyl group, which can enhance receptor binding and improve metabolic stability by increasing resistance to carboxypeptidases. formulationbio.comacs.org
For research purposes, the C-terminus can be further modified to create probes for various applications. formulationbio.com For instance, fluorescent labels can be attached to the C-terminus to facilitate visualization and tracking of the peptide in biological systems. Biotinylation is another common modification that allows for the attachment of the peptide to streptavidin-coated surfaces for use in immunoassays and other detection methods. formulationbio.com These modifications are typically introduced during or after the solid-phase synthesis. researchgate.net
Molecular Mechanisms of Action and Biological Activity of Glp Asn Pro D Tyr D Trp Nh2
Potent Inhibition of Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE) Activity
Glp-Asn-Pro-d-Tyr-d-Trp-NH2 has been identified as a potent inhibitor of the Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), the primary enzyme responsible for the extracellular degradation of TRH. nih.gov This inhibitory action is a key facet of its biological activity, leading to an amplification of TRH signaling.
Kinetic Analysis of Enzyme Inhibition (e.g., Ki values in in vitro assays)
In vitro studies have demonstrated the remarkable potency of this compound as an inhibitor of TRH-DE. Kinetic analysis of its interaction with the enzyme has revealed a high binding affinity. Specifically, this peptide was found to inhibit TRH-DE with a Ki value in the low nanomolar range. nih.gov This strong inhibitory constant underscores the compound's efficacy in preventing the breakdown of TRH. The incorporation of D-tyrosine (B559537) and D-tryptophan residues at positions four and five of the peptide sequence is a critical structural feature that contributes to this potent enzymatic inhibition.
Impact on Extracellular TRH Levels in Research Models (e.g., rat brain slices)
The potent inhibition of TRH-DE by this compound directly translates to an increase in the extracellular concentration and prolonged availability of TRH. By preventing the rapid degradation of endogenous TRH, the compound effectively enhances the local concentration of the hormone in the synaptic cleft and extracellular space. This mechanism is crucial in research models, such as rat brain slices, where the application of this compound would be expected to lead to a significant elevation of measurable TRH levels, thereby potentiating its physiological effects.
High-Affinity Binding to Central Thyrotropin-Releasing Hormone Receptors (TRHRs)
In addition to its enzymatic inhibition, this compound exhibits high-affinity binding to central thyrotropin-releasing hormone receptors (TRHRs), further defining its pharmacological profile. nih.gov
Radioligand Binding Studies in Native Brain Tissues (e.g., rat hippocampus, cortex)
Radioligand binding studies utilizing [3H][3-Me-His2]TRH have been instrumental in characterizing the binding properties of this compound in native brain tissues. In membranes prepared from rat hippocampus and cortex, the compound demonstrated a high affinity for TRH receptors. nih.gov Competition binding assays revealed that this compound effectively displaces the radioligand from its binding sites in these brain regions. nih.gov The pIC50 values, representing the negative logarithm of the half maximal inhibitory concentration (IC50), provide a quantitative measure of this binding affinity.
| Tissue | pIC50 |
|---|---|
| Rat Hippocampus | 7.7 ± 0.2 |
| Rat Cortex | 7.8 ± 0.2 |
Comparative Binding Affinity with Endogenous TRH and Known Analogs
The binding affinity of this compound for central TRH receptors has been shown to be notably high, even when compared to endogenous TRH and other synthetic analogs. nih.gov For instance, its affinity is significantly greater than its all-L-amino acid counterpart, Glp-Asn-Pro-Tyr-Trp-NH2, which exhibits pIC50 values of 6.6 ± 0.2 in both rat hippocampus and cortex. nih.gov This highlights the stereochemical importance of the D-amino acid substitutions for receptor interaction. Furthermore, this compound displays a binding affinity that is in the low nanomolar range, which is below that of [3-Me-His2]TRH, a well-established high-affinity TRH analog. nih.gov
Investigation of Binding Selectivity for TRHR Subtypes (TRHR1, TRHR2) in Heterologous Expression Systems
Investigations into the binding selectivity of this compound for the two known TRH receptor subtypes, TRHR1 and TRHR2, have yielded intriguing results. In heterologous expression systems, such as Chinese Hamster Ovary (CHO) cells engineered to express either TRHR1 or TRHR2, the peptide did not displace [3H][3-Me-His2]TRH binding. nih.gov This suggests that this compound does not bind to the classical TRHR1 and TRHR2 subtypes in these isolated cell systems. nih.gov This finding, in conjunction with its high affinity in native brain tissue, has led to the hypothesis that this compound may bind to a novel, as-yet-unidentified TRH receptor subtype present in the central nervous system. nih.gov
Hypothesis of Binding to Unidentified TRH Receptor Subtypes or Novel Binding Sites
The synthetic peptide this compound exhibits a unique binding profile that has led to the hypothesis of its interaction with unidentified thyrotropin-releasing hormone (TRH) receptor subtypes or novel binding sites within the central nervous system. This peptide demonstrates the ability to mimic and enhance the central actions of TRH without stimulating the release of thyrotropin (TSH) nih.govnih.gov.
Radioligand binding studies have shown that this compound effectively binds to sites labeled by [3H][3-Me-His2]TRH in native rat brain tissue, specifically in the hippocampus and cortex nih.govnih.gov. However, it notably fails to displace this radioligand in the pituitary gland or in heterologous cells engineered to express the two known mammalian TRH receptor subtypes, TRHR1 and TRHR2 nih.govnih.govresearchgate.net. The pituitary exclusively expresses TRHR1 mRNA, which is consistent with the compound's lack of TSH-releasing activity nih.gov.
This discrepancy between binding in native brain tissue and in cells expressing cloned receptors suggests that the TRH receptors present in the rat hippocampus and cortex may possess different binding properties than those of the heterologously expressed TRHR1 and TRHR2 nih.govresearchgate.net. These findings have given rise to the possibility that this compound may be interacting with a previously uncharacterized TRH receptor subtype in the brain nih.govnih.gov.
The tissue-specific binding further supports this hypothesis. While the cortex is known to primarily express TRHR2 mRNA and the hippocampus primarily TRHR1 mRNA, the inability of this compound to bind to the cloned versions of these receptors points towards the existence of native TRH receptor isoforms that are distinct from those that have been cloned and characterized to date nih.govvulcanchem.com.
| Tissue/Cell Type | Predominant TRHR Subtype | Binding of this compound to [3H][3-Me-His2]TRH Labeled Sites |
| Rat Hippocampus | TRHR1 | Yes |
| Rat Cortex | TRHR2 | Yes |
| Rat Pituitary | TRHR1 | No |
| CHO-TRHR1 Cells | TRHR1 | No |
| GH4 Cells | TRHR1 | No |
| CHO-TRHR2 Cells | TRHR2 | No |
Integration of Dual Pharmacological Activities: TRH-DE Inhibition and TRH Receptor Binding
The distinct pharmacological profile of this compound arises from the integration of two key molecular activities: potent inhibition of the TRH-degrading ectoenzyme (TRH-DE) and selective binding to native central TRH receptors nih.gov.
The incorporation of D-tyrosine and D-tryptophan at positions 4 and 5 of the peptide chain renders it highly resistant to degradation by TRH-DE vulcanchem.com. This enzyme typically rapidly inactivates TRH in the extracellular space. The structural modification provides steric hindrance that prevents the enzyme from effectively cleaving the peptide vulcanchem.com. This enzymatic resistance is a critical feature, as it allows the compound to persist in the central nervous system and exert its effects over a longer duration.
In addition to its stability, this compound selectively binds to TRH receptors in the brain with high affinity, as demonstrated in studies on rat cortex and hippocampus nih.gov. This binding to native central receptors is believed to mediate its TRH-like effects on the central nervous system.
The combination of these two properties—resistance to degradation and receptor binding—results in a molecule that can effectively and sustainedly amplify the central actions of TRH. By inhibiting TRH-DE, it not only protects itself from degradation but also likely potentiates the effects of endogenous TRH. Simultaneously, its direct binding to central TRH receptors initiates the signaling cascades responsible for its observed physiological effects. This dual mechanism of action distinguishes it from native TRH and many of its other synthetic analogs.
| Pharmacological Activity | Mechanism | Consequence |
| TRH-DE Inhibition | D-amino acid substitutions prevent enzymatic cleavage. | Increased stability and prolonged presence in the CNS. |
| TRH Receptor Binding | High-affinity binding to native TRH receptors in the cortex and hippocampus. | Elicitation of central TRH-like effects. |
Preclinical in Vivo and in Vitro Pharmacological Characterization of Glp Asn Pro D Tyr D Trp Nh2
Central Nervous System (CNS) Effects in Animal Models
Glp-Asn-Pro-d-Tyr-d-Trp-NH2 has demonstrated significant effects on the central nervous system in preclinical studies, largely mimicking and enhancing the actions of the endogenous neuropeptide, Thyrotropin-Releasing Hormone (TRH).
Mimicry and Potentiation of TRH Actions on Behavioral Activity
Studies in rat models have shown that this compound effectively produces and potentiates the central actions of TRH. Intraperitoneal administration of the peptide has been observed to mimic and augment the effects of TRH on behavioral activity. This suggests that the compound can replicate and enhance the physiological roles of TRH in the central nervous system related to behavior.
Antagonism of Chemically Induced Narcosis
A key central effect of TRH and its analogs is the antagonism of narcosis induced by substances such as pentobarbital. Preclinical research has confirmed that this compound shares this property. When administered intravenously in animal models, the peptide effectively antagonizes pentobarbital-induced narcosis. This analeptic activity is a hallmark of TRH-like compounds and indicates a stimulatory effect on the central nervous system.
Absence of Thyroid-Stimulating Hormone (TSH) Release
A significant characteristic of this compound is its ability to elicit central TRH-like effects without causing the release of Thyroid-Stimulating Hormone (TSH) provereno.bg. In vivo studies have consistently demonstrated that this peptide does not evoke TSH secretion, a common effect of native TRH. This dissociation of central and endocrine effects is a critical feature of the compound. Radioligand binding studies have further elucidated this by showing that this compound, in concentrations up to 10⁻⁵ M, does not displace the binding of a radiolabeled TRH analog in rat pituitary cells, which is consistent with its lack of TSH-releasing activity. This peptide has a high affinity for central TRH receptors (Ki = 6.8 nM) while showing potent inhibition of the TRH-degrading ectoenzyme (TRH-DE) with a Ki of 151 nM provereno.bg.
Pharmacokinetic Attributes in Preclinical Research
The pharmacokinetic profile of this compound has been investigated in preclinical models to assess its stability and ability to reach its site of action within the central nervous system.
Plasma Stability
This compound exhibits high stability in plasma provereno.bg. This resistance to degradation in the bloodstream is a crucial attribute for a therapeutic candidate, as it allows for a longer duration of action and improved bioavailability compared to the native TRH, which is rapidly degraded.
Cellular and Subcellular Investigations of Biological Responses
The synthetic peptide this compound has been the subject of preclinical investigations to elucidate its effects at the cellular and subcellular levels. These studies are crucial for understanding the compound's mechanism of action and its potential as a modulator of specific signaling pathways. A key area of this research has been its interaction with G protein-coupled receptors (GPCRs) and the subsequent downstream signaling cascades, such as the production of cyclic adenosine (B11128) monophosphate (cAMP).
Signaling Pathway Modulation in Cultured Cells or Tissue Preparations (e.g., cAMP accumulation)
Research involving cultured cells has provided significant insights into the pharmacological profile of this compound. Studies have demonstrated that this peptide is a thyrotropin-releasing hormone (TRH)-based compound. Its effects on intracellular signaling have been characterized, particularly its ability to modulate the cAMP pathway.
In studies utilizing Chinese Hamster Ovary (CHO) cells engineered to express the thyrotropin-releasing hormone receptor 1 (TRHR1), this compound was shown to potentiate the production of cAMP. This suggests that the compound acts as an agonist at this receptor, stimulating the Gαs-coupled signaling pathway which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.
The potency of this compound in stimulating cAMP accumulation was quantified, with an EC₅₀ value of 11 nM in CHO-TRHR1 cells. This indicates a high affinity and functional activity at the TRHR1. Interestingly, the compound exhibited biased signaling, as it did not affect inositol (B14025) triphosphate (IP3) accumulation, a downstream product of the Gαq-coupled pathway that is also often activated by TRH receptors. This functional selectivity for the Gαs-cAMP pathway is a notable characteristic of this compound.
The incorporation of D-amino acids (d-Tyr and d-Trp) in its structure is designed to reduce susceptibility to degradation by the TRH-degrading ectoenzyme. This enhanced stability allows for sustained receptor activation, which is a critical factor in its observed biological effects.
The following table summarizes the in vitro data on the modulation of cAMP signaling pathways by this compound.
Table 1: In Vitro Characterization of this compound on cAMP Signaling
| Cell Line | Receptor | Pathway Assessed | Effect | Potency (EC₅₀) |
| CHO-TRHR1 | TRHR1 | cAMP Accumulation | Potentiation | 11 nM |
Structure Activity Relationship Sar Studies and Molecular Design Principles for Glp Asn Pro D Tyr D Trp Nh2
Influence of Stereochemistry (D- vs. L-Amino Acids) on Activity and Stability
A fundamental principle in the design of Glp-Asn-Pro-d-Tyr-d-Trp-NH2 is the strategic incorporation of D-amino acids in a sequence that would otherwise be composed of the naturally occurring L-amino acids. This substitution is a well-established strategy in peptide chemistry to enhance metabolic stability. rsc.orgamericanpeptidesociety.org Proteolytic enzymes, which are responsible for degrading peptides in the body, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly increased resistance to proteolysis and a longer circulation half-life in vivo. nih.govnih.gov
The introduction of a D-amino acid can also induce significant changes in the peptide's secondary structure and conformational behavior. rsc.org While replacing all L-amino acids with their D-counterparts creates an enantiomer that often retains a similar conformation (a mirror image), introducing a mix of L- and D-residues can disrupt or stabilize specific secondary structures like β-sheets or induce turns. rsc.orgnih.gov This conformational alteration can have a profound impact on biological activity, as the three-dimensional shape of a peptide is critical for its interaction with receptors. nih.gov In many cases, D-amino acid-containing peptides (DAACPs) exhibit dramatically higher affinity and selectivity for their target receptors compared to their all-L counterparts. acs.org
In this compound, the substitution of L-isomers with D-Tyrosine (B559537) and D-Tryptophan at positions four and five is critical to its pharmacological profile. This modification not only confers the expected increase in enzymatic stability but also fundamentally alters the peptide's receptor binding characteristics.
Studies comparing the binding properties of this compound with its all-L-amino acid equivalent reveal significant differences in receptor interaction. For instance, while the D-analog was found to bind to thyrotropin-releasing hormone (TRH) receptors in native rat brain tissue (cortex and hippocampus), it did not effectively bind to pituitary membranes or to cell lines expressing the two known TRH receptor subtypes, TRHR1 and TRHR2. This suggests that the specific stereochemistry of the D-Tyr and D-Trp residues directs the peptide's binding to a distinct, possibly unidentified, TRH receptor subtype present in the brain but not in the pituitary. This differential binding explains the compound's ability to elicit central nervous system effects characteristic of TRH without causing the release of thyroid-stimulating hormone (TSH) from the pituitary.
The table below summarizes the conceptual differences in binding profiles often observed between peptides with D-amino acid substitutions and their all-L counterparts, based on the principles guiding the design of this compound.
| Property | All-L-Amino Acid Peptide (Hypothetical) | Peptide with D-Amino Acid Substitutions (this compound) |
|---|---|---|
| Enzymatic Stability | Low (Susceptible to proteases) | High (Resistant to proteases) nih.govnih.gov |
| Receptor Binding Profile | Binds to standard, well-characterized receptors (e.g., pituitary TRHR1) | Exhibits altered selectivity; may bind to different receptor subtypes or native receptor complexes (e.g., brain TRH sites) |
| Biological Activity | Standard activity profile (e.g., TSH release) | Selective activity profile (e.g., CNS effects without TSH release) |
Contribution of Specific Amino Acid Residues (e.g., Asparagine Side Chain, Prolineamide) to Enzyme Inhibition
Beyond the crucial role of stereochemistry, the specific L-amino acids at positions two and three—Asparagine (Asn) and Proline (Pro)—make significant contributions to the peptide's structure and stability, which indirectly influences its resistance to enzymatic action.
Impact of C-Terminal Extension and Hydrophobic Residues on Inhibitory Potency
The design of the peptide's C-terminus is another critical factor for its potency and stability. This compound is C-terminally amidated, meaning the terminal carboxyl group (-COOH) is replaced with a carboxamide group (-CONH2). This modification is crucial for several reasons:
Increased Stability : The C-terminal amide bond is resistant to cleavage by carboxypeptidases, a class of enzymes that specifically remove amino acids from the C-terminus of peptides. nih.gov This prevents gradual degradation from the C-terminal end.
Enhanced Receptor Binding : For many bioactive peptides, the C-terminal amide is essential for proper recognition by and binding to their target receptors. nih.gov
The two C-terminal residues, D-Tyrosine and D-Tryptophan, are both large and hydrophobic due to their aromatic side chains. Hydrophobicity plays a key role in peptide-protein interactions. nih.gov The aromatic rings of tyrosine and tryptophan can engage in hydrophobic and π-π stacking interactions within the receptor's binding pocket, which can significantly contribute to binding affinity. acs.orgpnas.org The placement of bulky, hydrophobic residues at the C-terminus is a common strategy in peptide design to anchor the ligand into its receptor, thereby enhancing potency. mdpi.com
Conformational Analysis and Molecular Modeling in SAR Elucidation
Understanding the three-dimensional structure of this compound and how it interacts with its biological target is key to deciphering its SAR. Conformational analysis and computational techniques like molecular modeling and molecular dynamics (MD) simulations are invaluable tools for this purpose. nih.govspringernature.com
These methods allow researchers to build high-resolution 3D models of the peptide and simulate its behavior in a biological environment. cambridge.org Molecular docking can predict the most likely binding mode of the peptide to its receptor, highlighting the specific amino acid interactions that stabilize the complex. nih.govresearchgate.net For example, modeling can visualize how the D-Tyr and D-Trp side chains fit into hydrophobic pockets of the receptor.
Advanced Analytical Methodologies for Research on Glp Asn Pro D Tyr D Trp Nh2
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of synthetic peptides, serving the dual purpose of purity assessment and identity confirmation. For Glp-Asn-Pro-d-Tyr-d-Trp-NH2, reverse-phase HPLC (RP-HPLC) is the most common modality employed. vulcanchem.com This method separates molecules based on their hydrophobicity.
In a typical RP-HPLC setup, the peptide is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). A mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is then passed through the column. nih.gov By gradually increasing the concentration of the organic solvent (a gradient elution), compounds are eluted from the column in order of increasing hydrophobicity. nih.gov The peptide's retention time—the time it takes to travel through the column—is a characteristic property under specific conditions (flow rate, temperature, gradient profile) and can be used for its identification by comparing it to a reference standard. mdpi.com
The purity of the peptide is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Research-grade synthesis of this peptide typically achieves a purity level exceeding 98%, as verified by HPLC. nih.gov
Table 1: Typical Parameters for HPLC Analysis of this compound
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | - |
| Stationary Phase | Octadecyl-silica (C18) column | 100 mm × 2.1 mm, 1.7 μm particle size nih.gov |
| Mobile Phase A | Aqueous solvent, often with an ion-pairing agent | e.g., 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | Organic solvent | e.g., 0.1% TFA in Acetonitrile (ACN) nih.gov |
| Elution | Gradient | Linear increase in Mobile Phase B concentration |
| Detection | UV Absorbance | 215-280 nm |
| Purity Standard | Confirmed purity | ≥98% nih.gov |
Mass Spectrometry (MS) for Structural Elucidation and Degradation Product Analysis in Research Contexts
Mass Spectrometry (MS) is a powerful analytical tool used to confirm the molecular weight and elucidate the structure of this compound. americanpharmaceuticalreview.com When coupled with a separation technique like liquid chromatography (LC-MS), it can also be used to identify and characterize any impurities or degradation products that may arise during synthesis or storage. nih.govmdpi.com
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the peptide, which can be used to determine its elemental composition. americanpharmaceuticalreview.com For this compound (C₃₄H₄₀N₈O₈), the precise mass is a definitive confirmation of its identity.
Tandem mass spectrometry (MS/MS) is used for structural elucidation. americanpharmaceuticalreview.com In this technique, the peptide ion (the parent ion) is selected and subjected to fragmentation, creating a series of smaller product ions. The resulting fragmentation pattern is predictable and characteristic of the peptide's amino acid sequence. By analyzing the mass differences between the fragment ions, the sequence can be confirmed. This method is also crucial for analyzing degradation products, where shifts in mass or changes in the fragmentation pattern can reveal the nature of the chemical modification (e.g., hydrolysis, oxidation). nih.govosti.gov
Table 2: Application of Mass Spectrometry in the Analysis of this compound
| Analysis Step | MS Technique | Information Obtained |
|---|---|---|
| Molecular Weight Confirmation | LC-MS with Electrospray Ionization (ESI) | Experimental molecular weight to confirm peptide identity. americanpharmaceuticalreview.com |
| Elemental Composition | High-Resolution Mass Spectrometry (HRMS) | Highly accurate mass (<5 ppm error) to confirm the elemental formula. americanpharmaceuticalreview.com |
| Sequence Verification | Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern (b- and y-ions) confirms the amino acid sequence. |
| Degradation Product ID | LC-HRMS/MS | Identification of unknown peaks from forced degradation studies by analyzing their mass and fragmentation. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal method for determining the three-dimensional structure and conformational dynamics of peptides in solution. nih.gov For this compound, NMR studies provide insights into its preferred shape, which is critical for understanding its interaction with biological targets like receptors and enzymes.
One-dimensional (1D) ¹H NMR spectra can provide initial information, but the complexity of a pentapeptide often requires two-dimensional (2D) techniques for full analysis. mdpi.com Experiments like COSY (Correlation Spectroscopy) help assign protons within the same amino acid residue, while TOCSY (Total Correlation Spectroscopy) extends these correlations throughout an entire spin system of a residue.
To determine the global conformation, the Nuclear Overhauser Effect (NOE) is measured using a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. nih.gov An NOE is observed between protons that are close in space (<5 Å), regardless of whether they are close in the primary sequence. The pattern and intensity of NOE cross-peaks allow for the calculation of interproton distances, which are then used as constraints to build a model of the peptide's three-dimensional structure. nih.gov For TRH analogues, NMR has been used to determine the conformation of the peptide backbone and the orientation of the amino acid side chains. nih.gov Advanced techniques using anisotropic NMR parameters can further refine the conformational analysis of flexible molecules. youtube.com
Table 3: NMR Experiments for Conformational Analysis of TRH Analogues
| NMR Experiment | Purpose | Information Derived |
|---|---|---|
| 1D ¹H NMR | Initial Assessment | Provides a general overview of the proton chemical shifts. mdpi.com |
| 2D COSY/TOCSY | Resonance Assignment | Correlates protons within the same amino acid residue. |
| 2D NOESY | 3D Structure Determination | Identifies protons that are close in space, providing distance constraints for structural modeling. nih.gov |
| ¹³C HSQC/HMBC | Carbon Backbone & Side Chains | Correlates protons with their directly attached or long-range coupled carbon atoms. nih.gov |
| Anisotropic NMR | Refined Conformational Analysis | Provides data on the orientation of molecular fragments relative to an external alignment medium. youtube.com |
Radioligand Binding Assays for Receptor Interaction Quantification
To quantify the interaction of this compound with its intended biological target, the thyrotropin-releasing hormone receptor (TRH-R), radioligand binding assays are employed. nih.gov These assays measure the affinity of the compound for the receptor, a key indicator of its potential potency as an agonist or antagonist.
The assay typically involves incubating a preparation of cells or tissues expressing the TRH-R with a fixed concentration of a radiolabeled ligand (e.g., [³H]-TRH). The unlabeled compound, this compound, is then added in increasing concentrations. The test compound competes with the radioligand for binding to the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptor preparation.
From this competition curve, the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value can then be converted to an inhibition constant (Ki), which reflects the intrinsic affinity of the compound for the receptor. Research has shown that this compound possesses a high affinity for central TRH receptors. scienceopen.com
Table 4: Receptor Binding Affinity of this compound
| Parameter | Description | Reported Value | Reference |
|---|---|---|---|
| Target Receptor | Thyrotropin-Releasing Hormone Receptor (TRH-R) | - | scienceopen.com |
| Assay Type | Competitive Radioligand Binding Assay | - | nih.gov |
| Binding Affinity (Ki) | The inhibition constant, a measure of the compound's binding affinity for the receptor. A lower Ki indicates higher affinity. | 6.8 nM | scienceopen.com |
Enzyme Activity Assays for TRH-DE Inhibition Measurement
This compound is a dual-action compound that not only binds to the TRH receptor but also inhibits the enzyme responsible for degrading endogenous TRH, known as TRH-degrading ectoenzyme (TRH-DE) or pyroglutamyl peptidase II. nih.govscienceopen.com To quantify its inhibitory potency against this enzyme, enzyme activity assays are performed.
These assays measure the rate of TRH-DE activity in the presence and absence of the inhibitor. A common method involves incubating the purified enzyme with a synthetic substrate that produces a fluorescent or colorimetric signal upon cleavage. The rate of the reaction is monitored over time using a spectrophotometer or fluorometer.
To determine the inhibitory activity of this compound, the assay is run with a fixed amount of enzyme and substrate, and varying concentrations of the peptide are added. The ability of the compound to slow down the rate of the enzymatic reaction is measured. From these data, an IC₅₀ value is calculated, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This can be further used to determine the inhibition constant (Ki). Studies have demonstrated that this compound is a potent inhibitor of TRH-DE. scienceopen.com
Table 5: TRH-DE Inhibition Data for this compound
| Parameter | Description | Reported Value | Reference |
|---|---|---|---|
| Target Enzyme | TRH-degrading ectoenzyme (TRH-DE) | - | nih.govscienceopen.com |
| Assay Type | In vitro enzyme inhibition assay (e.g., fluorometric) | - | mdpi.com |
| Inhibitory Potency (Ki) | The inhibition constant, a measure of the compound's potency in inhibiting the enzyme. A lower Ki indicates a more potent inhibitor. | 151 nM | scienceopen.com |
Glp Asn Pro D Tyr D Trp Nh2 As a Research Tool and Future Research Directions
Utility in Elucidating Endogenous TRH Signaling Mechanisms in the CNS
Glp-Asn-Pro-d-Tyr-d-Trp-NH2 serves as a specialized instrument for investigating the endogenous signaling pathways of TRH within the central nervous system. nih.gov TRH is known to exert its effects through G protein-coupled receptors, primarily signaling through the Gq/11 pathway to activate phospholipase C, leading to subsequent downstream events like calcium mobilization. The utility of this compound lies in its functional selectivity; it produces and potentiates central TRH actions in animal models but does not elicit the release of thyroid-stimulating hormone (TSH). nih.govnih.gov
This separation of central and endocrine effects is crucial for research, as it allows scientists to study the direct neurological actions of TRH receptor activation without the confounding systemic effects of hormonal changes. By using this analog, researchers can more clearly delineate the mechanisms underlying TRH's roles in neurotransmission, behavior, and neuromodulation within the brain. nih.gov The unique properties of this compound provide a novel means to shed new light on the specific receptor-mediated actions of TRH in the CNS. nih.gov
Applications in Investigating Novel TRH Receptor Subtypes or Binding Sites
A primary application of this compound is in the exploration of TRH receptor diversity. To date, two main TRH receptor subtypes, TRHR1 and TRHR2, have been identified and cloned in rats. nih.govnih.gov However, studies using this compound have revealed significant discrepancies between TRH receptors in native brain tissue and these cloned subtypes expressed in heterologous cell systems (e.g., CHO cells). nih.gov
Radioligand binding studies have shown that while this compound effectively displaces TRH binding from membranes of the rat hippocampus and cortex, it fails to do so from cells expressing either TRHR1 or TRHR2. nih.govnih.gov This finding strongly suggests that the peptide is binding to a site in the native brain tissue that is distinct from the classical TRHR1 and TRHR2 receptors. nih.gov This raises the possibility of a hitherto unidentified TRH receptor subtype in the rat cortex or that native receptors possess different binding properties than their cloned counterparts. nih.gov
| Tissue / Cell Type | Predominant TRHR Subtype (mRNA) | This compound | Glp-Asn-Pro-Tyr-TrpNH2 (all-L counterpart) |
|---|---|---|---|
| Rat Hippocampus | TRHR1 | 7.7 ± 0.2 | 6.6 ± 0.2 |
| Rat Cortex | TRHR2 | 7.8 ± 0.2 | 6.6 ± 0.2 |
| CHO-TRHR1 Cells | TRHR1 | No displacement | No displacement |
| CHO-TRHR2 Cells | TRHR2 | No displacement | No displacement |
| GH4 Pituitary Cells | TRHR1 | No displacement | Not specified |
Data derived from competitive radioligand binding studies. nih.govnih.gov
Exploration of Central TRH Actions in Neurological Disease Models
The ability of this compound to selectively activate central TRH pathways makes it a candidate for mechanistic studies in animal models of neurological diseases. TRH itself has been investigated for potential neuroprotective effects in conditions such as epilepsy and neurodegenerative diseases. mdpi.com For instance, TRH has been shown to have anticonvulsant properties and may reduce glutamate-stimulated calcium increases, which are linked to epileptogenic processes. mdpi.com
By using a CNS-selective analog like this compound, researchers can investigate the therapeutic mechanisms of TRH in the brain with greater precision. This peptide allows for the study of how TRH receptor activation influences neuronal excitability, neuroinflammation, and cell survival pathways in disease models, without interference from peripheral endocrine responses. nih.gov Such preclinical studies are essential for understanding the potential of targeting central TRH systems for therapeutic benefit.
Development of Next-Generation Peptide Analogs with Enhanced Research Utility
The development of this compound is part of a broader strategy to create novel peptide analogs to probe biological systems. The process of modifying lead compounds to create tools with specific properties is a cornerstone of pharmacological research. For example, research on the endogenous TRH-like peptide pGlu-Glu-Pro-NH2 ([Glu2]TRH) has led to the development of novel functional antagonists of TRH. mdpi.com
In these studies, [Glu2]TRH, which has some TRH-like CNS actions, was used as a template. mdpi.com By modifying its central amino acid residue, researchers successfully created an analog, [β-Glu2]TRH, that could suppress the analeptic and antidepressant-like activities of TRH without having these effects on its own. mdpi.com This analog emerged as a selective functional antagonist for TRH's cholinergic actions. mdpi.com This work provides a clear precedent for how a specific peptide tool, once characterized, can serve as the foundation for the next generation of research compounds. Similarly, the unique receptor binding profile of this compound makes it an excellent candidate to serve as a lead compound for developing even more selective agonists or antagonists for the novel CNS binding sites it targets.
Integration with Advanced Neuropharmacological Paradigms and in vitro Screening Platforms
The distinct pharmacological profile of this compound highlights critical issues regarding the use of standard in vitro screening platforms. nih.gov The failure of this peptide to bind to cloned TRHR1 and TRHR2 receptors in cell lines, despite its clear activity in native brain tissue, underscores the limitations of assays that rely solely on heterologously expressed receptors. nih.gov This finding encourages the integration of this and similar peptides into more advanced research paradigms.
For instance, in vivo microdialysis has been used to study how TRH analogs affect neurotransmitter release, such as acetylcholine, in specific brain regions like the hippocampus. researchgate.net this compound is an ideal candidate for use in such advanced techniques to further map the neurochemical consequences of activating its specific central binding sites. Its use could help validate more sophisticated in vitro platforms, such as those using primary neuronal cultures or brain slice preparations, which may better represent the native receptor environment than immortalized cell lines.
Q & A
Q. What are the optimal methods for synthesizing Glp-Asn-Pro-d-Tyr-d-Tyr-d-Trp-NH2 to ensure high purity and yield?
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is widely employed for synthesizing complex peptides like Glp-Asn-Pro-d-Tyr-d-Trp-NH2. Post-synthesis, cleavage from the resin (e.g., using trifluoroacetic acid) and purification via preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column are critical steps. Final characterization should include electrospray ionization mass spectrometry (ESI-MS) for molecular weight confirmation and analytical RP-HPLC for purity assessment (>95% purity is typically required for research-grade peptides). Ensure rigorous removal of truncated sequences and by-products through gradient elution optimization .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
A combination of techniques ensures comprehensive characterization:
- HPLC-MS : Quantifies purity and verifies molecular weight (e.g., using C18 columns with acetonitrile/water gradients and mass accuracy ≤5 ppm) .
- Circular Dichroism (CD) : Assesses secondary structure in solution by measuring molar ellipticity in the far-UV range (190–250 nm) .
- Nuclear Magnetic Resonance (NMR) : Resolves stereochemical configuration, particularly for D-amino acids (e.g., 2D NOESY for spatial proximity analysis).
- Amino Acid Analysis (AAA) : Validates composition after acid hydrolysis .
Q. How should researchers assess the stability of this compound under various physiological conditions?
Conduct accelerated stability studies by incubating the peptide in buffers mimicking physiological pH (e.g., phosphate-buffered saline at pH 7.4) and temperature (37°C). Monitor degradation via RP-HPLC at intervals (0, 24, 48, 72 hours) and quantify intact peptide using UV absorbance (220 nm for amide bonds). For oxidative stability, expose samples to hydrogen peroxide (0.3% v/v) and analyze via LC-MS to identify oxidation-prone residues (e.g., Trp or Tyr). Include lyophilized controls to distinguish thermal vs. hydrolytic degradation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from differences in bioavailability, metabolic clearance, or target engagement. To address this:
- Perform pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) to correlate in vivo exposure with efficacy.
- Use tissue-specific microdialysis to measure peptide concentrations at target sites.
- Validate receptor binding affinity (e.g., surface plasmon resonance) against cellular activity assays (e.g., cAMP accumulation). Iterative refinement of experimental models (e.g., 3D organoids vs. monolayer cultures) may bridge mechanistic gaps .
Q. How can computational modeling predict the binding interactions of this compound with target receptors?
Molecular dynamics (MD) simulations (e.g., using GROMACS or AMBER) can model peptide-receptor interactions over 100–200 ns trajectories. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods are suitable for analyzing electronic interactions at binding sites (e.g., hydrogen bonding with catalytic residues). Validate predictions with mutagenesis studies targeting computationally identified critical residues .
Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?
Use nonlinear regression (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. For high variability, apply mixed-effects models to account for inter-experimental differences. Bootstrap resampling (≥1,000 iterations) provides robust confidence intervals. Pair with ANOVA and post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Ensure power analysis (α=0.05, β=0.2) during experimental design .
Q. How to design experiments to investigate the structure-activity relationship (SAR) of this compound analogs?
Systematically substitute residues (e.g., D-Tyr → L-Tyr or Pro → Azetidine) and evaluate:
- Receptor binding : Radioligand displacement assays (e.g., IC₅₀ determination).
- Functional activity : Second messenger assays (e.g., calcium flux for GPCR targets).
- Metabolic stability : Liver microsome incubation with LC-MS quantification. Prioritize analogs with ≥10-fold potency improvements or enhanced selectivity profiles. Use clustering algorithms (e.g., hierarchical clustering) to group analogs by activity patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
